2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran
CAS No.: 56897-25-7
Cat. No.: VC17300348
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56897-25-7 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 2-nitro-7-propan-2-yloxy-1-benzofuran |
| Standard InChI | InChI=1S/C11H11NO4/c1-7(2)15-9-5-3-4-8-6-10(12(13)14)16-11(8)9/h3-7H,1-2H3 |
| Standard InChI Key | GNDBXDDRVBFVEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran (IUPAC name: 2-nitro-7-(propan-2-yloxy)-1-benzofuran) consists of a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan ring. The nitro group (-NO₂) occupies the 2-position of the benzofuran scaffold, while the 7-position is substituted with an isopropoxy group (-OCH(CH₃)₂). The molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 2-nitro-7-(propan-2-yloxy)-1-benzofuran |
| Canonical SMILES | CC(C)OC1=CC=CC2=C1OC(=C2)N+[O-] |
| Topological Polar Surface Area | 67.8 Ų |
| LogP (Octanol-Water) | 2.45 |
The isopropoxy group enhances the compound’s lipophilicity compared to simpler alkoxy substituents, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-nitro-7-[(propan-2-yl)oxy]-1-benzofuran likely involves sequential functionalization of the benzofuran core:
Step 1: Preparation of 7-Hydroxybenzofuran
Benzofuran derivatives are commonly synthesized via Perkin rearrangement or Ullmann condensation, starting from salicylaldehyde derivatives .
Step 3: Nitration at the 2-Position
Electrophilic nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) selectively targets the 2-position due to the electron-donating effect of the furan oxygen .
Example Reaction Scheme:
Purification and Crystallization
Purification is typically achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate). Single crystals for X-ray diffraction may be obtained by slow evaporation of dichloromethane/hexane solutions, as demonstrated for related benzofuran derivatives .
Physical and Chemical Properties
Thermodynamic Properties
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Boiling Point: ~300°C (extrapolated from similar nitroaromatics).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL) .
Reactivity
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in derivatization .
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Ether Cleavage: HBr in acetic acid cleaves the isopropoxy group to regenerate 7-hydroxy-2-nitrobenzofuran.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound Optimization: The isopropoxy group’s steric bulk and lipophilicity make it a candidate for improving blood-brain barrier penetration in CNS-targeted therapies .
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Prodrug Development: Nitro groups can be reduced in vivo to generate bioactive amines, enabling targeted drug release .
Material Science
Nitrobenzofurans serve as precursors for nonlinear optical (NLO) materials due to their strong electron-withdrawing groups and conjugated π-systems .
Future Perspectives
Further research should prioritize:
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In Vivo Toxicity Studies: To evaluate systemic safety.
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Structure-Activity Relationship (SAR) Optimization: Exploring substituents at the 3- and 5-positions.
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Target Identification: Proteomic studies to elucidate molecular targets.
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